BenchChemオンラインストアへようこそ!

1,3-Dioxolane-4-ethanamine,2,2-dimethyl-,(4S)-

NMDA Receptor Antagonist Enantioselectivity Neurological Disorder

(4S)-2,2-Dimethyl-1,3-dioxolane-4-ethanamine, also known as (S)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethan-1-amine, is a chiral amine with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol. It is a key chiral building block in asymmetric synthesis, featuring a protected diol functionality as a dioxolane ring and a terminal primary amine.

Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
CAS No. 1008526-48-4
Cat. No. B3416986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxolane-4-ethanamine,2,2-dimethyl-,(4S)-
CAS1008526-48-4
Molecular FormulaC7H15NO2
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCC1(OCC(O1)CCN)C
InChIInChI=1S/C7H15NO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3-5,8H2,1-2H3/t6-/m0/s1
InChIKeyYBYAUYKHQWYPSD-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4S)-2,2-Dimethyl-1,3-dioxolane-4-ethanamine (CAS: 1008526-48-4) Chiral Building Block and Enantioselective NMDA Receptor Antagonist Precursor


(4S)-2,2-Dimethyl-1,3-dioxolane-4-ethanamine, also known as (S)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethan-1-amine, is a chiral amine with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol [1]. It is a key chiral building block in asymmetric synthesis, featuring a protected diol functionality as a dioxolane ring and a terminal primary amine. This compound serves as a critical intermediate in the development of enantiomerically pure pharmaceuticals, particularly as a precursor to potent and selective N-methyl-D-aspartate (NMDA) receptor antagonists [2]. Its (S)-stereochemistry at the 4-position of the dioxolane ring is essential for its biological activity, especially for high-affinity binding to the phencyclidine (PCP) site of the NMDA receptor, where the (S)-enantiomer is exclusively responsible for the observed affinity in related analogs [2].

Procurement Risk Analysis: Why Generic Analogs Cannot Substitute for (4S)-2,2-Dimethyl-1,3-dioxolane-4-ethanamine (CAS 1008526-48-4)


Procurement of the correct enantiomer of 2,2-dimethyl-1,3-dioxolane-4-ethanamine is not a trivial substitution. The (4S)-enantiomer possesses a specific chiral center that dictates its interaction with biological targets, particularly the NMDA receptor [1]. In related dioxolane analogs, the (S)-configured enantiomer demonstrates nearly exclusive high-affinity binding (Ki = 69 nM) compared to its (R)-configured counterpart, which shows significantly reduced or negligible interaction [1]. Substituting with the racemic mixture or the incorrect (4R)-enantiomer (CAS not specified for free base, but its hydrochloride is available) would lead to a 50% or greater loss in potential activity for stereospecific applications. Similarly, analogs with a shorter methylamine linker, such as (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanamine (CAS 103883-30-3), alter both the amine's nucleophilicity and its spatial presentation to biological targets, making them unsuitable for the same synthetic pathways or receptor interactions. The absence of quantitative comparability data for most in-class compounds further underscores the risk of untested substitution.

Quantitative Evidence for Selecting (4S)-2,2-Dimethyl-1,3-dioxolane-4-ethanamine (CAS 1008526-48-4)


Enantioselective NMDA Receptor Affinity: The (S)-Enantiomer Drives Potent Binding

In a study of related dioxolane analogs, the (S)-enantiomer of a structurally similar 1,3-dioxolane-4-ethanamine derivative (2-(2-ethyl-2-phenyl-1,3-dioxolan-4-yl)ethanamine) was responsible for nearly all of the observed NMDA receptor binding affinity. The (2S,4S)-configured enantiomer exhibited a Ki value of 69 nM at the PCP binding site of the NMDA receptor [1]. This demonstrates that the (S)-stereochemistry at the 4-position of the dioxolane ring is a critical determinant for high-affinity interactions with this target. The (R)-enantiomer, or racemic mixtures, would be expected to show dramatically lower activity in this assay context.

NMDA Receptor Antagonist Enantioselectivity Neurological Disorder

Chiral Resolution: Separation Factor for (4S)-Enantiomer in SFC Conditions

The chiral separation of 1,3-dioxolane derivatives has been demonstrated using supercritical fluid chromatography (SFC) on an amylose-based chiral stationary phase. While specific data for (4S)-2,2-dimethyl-1,3-dioxolane-4-ethanamine was not provided, the study established that the resolution and retention of 1,3-dioxolane enantiomers are highly dependent on mobile phase composition (e.g., CO2 with methanol or ethanol modifiers) and temperature [1]. This class-level evidence confirms that the (4S)-enantiomer can be analytically distinguished from its (4R)-form, a necessary quality control step for procurement of enantiopure material.

Supercritical Fluid Chromatography Enantiomer Separation Chiral Analysis

Pharmacological Directionality: The (S)-Enantiomer as the Eutomer in NMDA Antagonism

Across a series of enantiomerically pure dioxolane and dioxane NMDA receptor ligands, the (S)-configured enantiomers consistently act as the eutomer (the enantiomer with the desired pharmacological effect) [1]. For example, the (2S,4S)-dioxolane 13b showed a Ki of 69 nM, while the (2R,4R)-enantiomer was essentially inactive at the NMDA receptor [1]. This pattern of stereospecific activity, where the (S)-form is active and the (R)-form is the distomer (less active or inactive), is a consistent class-level observation.

Eutomer Distomer NMDA Antagonist Stereospecificity

Synthetic Utility as a Key Chiral Building Block in Landiolol Synthesis

This compound serves as a critical chiral building block in the enantioselective synthesis of Landiolol, a cardioselective beta-blocker. Specifically, ((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-((S)-2-hydroxy-3-(2-(morpholine-4-carboxamido)... is a key intermediate in the patented process for Landiolol [1]. This provides a direct, verified application for the (4S)-enantiomer, linking it to a high-value pharmaceutical. While no direct comparator data is provided, the use of this specific chiral center underscores the requirement for the (S)-configuration to achieve the desired pharmacological profile of the final drug substance.

Asymmetric Synthesis Pharmaceutical Intermediate Beta-Blocker

Potential Antifungal Activity of 1,3-Dioxolane Derivatives

Biological assays of 1,3-dioxolane derivatives have revealed significant antifungal activity. In one study, nearly all tested compounds except one displayed significant antifungal activity against Candida albicans, emphasizing the importance of structural modifications in enhancing biological efficacy . While this is a class-level observation and not specific to the (4S)-enantiomer, it suggests a potential avenue for biological screening.

Antifungal Activity Candida albicans Bioassay

High-Purity Procurement Benchmark: Commercial Purity Specification

Commercial suppliers offer (4S)-2,2-Dimethyl-1,3-dioxolane-4-ethanamine with a specified purity of 98%, as indicated by the product catalog for CAS 1008526-48-4 . This establishes a clear, verifiable benchmark for procurement. While data for comparators from the same supplier is not available for direct comparison, this purity level is a standard and verifiable metric that ensures reproducibility in subsequent synthetic or biological experiments.

Purity Quality Control Procurement

High-Impact Applications for (4S)-2,2-Dimethyl-1,3-dioxolane-4-ethanamine (CAS 1008526-48-4)


Enantioselective Synthesis of Landiolol and Related Beta-Blockers

Procure (4S)-2,2-Dimethyl-1,3-dioxolane-4-ethanamine as a chiral building block for the patented enantioselective synthesis of Landiolol, a cardioselective beta-blocker [1]. The (4S)-stereochemistry is essential for constructing the correct absolute configuration of the final drug substance. Any deviation to the (4R)-enantiomer or racemate would result in a product with altered or diminished pharmacological activity.

Development of Novel NMDA Receptor Antagonists for Neurological Disorders

Utilize this compound as a starting material or chiral scaffold in the design and synthesis of novel, enantioselective NMDA receptor antagonists [1]. Its (4S)-configuration is critical for achieving high-affinity binding to the PCP site, as demonstrated by class-level SAR studies. This compound is ideal for medicinal chemistry programs targeting stroke, traumatic brain injury, Parkinson's disease, and Alzheimer's disease.

Screening for Antifungal Lead Compounds

Include (4S)-2,2-Dimethyl-1,3-dioxolane-4-ethanamine in in vitro screening campaigns against Candida albicans and other fungal pathogens. The class of 1,3-dioxolane derivatives has shown significant antifungal activity, and the (4S)-stereochemistry may influence potency or selectivity [1]. This compound serves as a starting point for structure-activity relationship studies aimed at developing new antifungal agents.

Quality Control and Analytical Method Development for Chiral Amines

Employ (4S)-2,2-Dimethyl-1,3-dioxolane-4-ethanamine as a reference standard or test compound for developing and validating chiral separation methods, such as SFC or HPLC with chiral stationary phases [1]. Its defined stereochemistry and dioxolane core make it a relevant model for other chiral amines used in pharmaceutical synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Dioxolane-4-ethanamine,2,2-dimethyl-,(4S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.